1-(2,3-dideoxy-2,3-difluoroarabinofuranosyl)cytosine 1-(2,3-dideoxy-2,3-difluoroarabinofuranosyl)cytosine
Brand Name: Vulcanchem
CAS No.: 128496-20-8
VCID: VC0238443
InChI: InChI=1S/C9H11F2N3O3/c10-6-4(3-15)17-8(7(6)11)14-2-1-5(12)13-9(14)16/h1-2,4,6-8,15H,3H2,(H2,12,13,16)/t4-,6-,7-,8-/m1/s1
SMILES: C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)F)F
Molecular Formula: C9H11F2N3O3
Molecular Weight: 247.2 g/mol

1-(2,3-dideoxy-2,3-difluoroarabinofuranosyl)cytosine

CAS No.: 128496-20-8

Main Products

VCID: VC0238443

Molecular Formula: C9H11F2N3O3

Molecular Weight: 247.2 g/mol

1-(2,3-dideoxy-2,3-difluoroarabinofuranosyl)cytosine - 128496-20-8

CAS No. 128496-20-8
Product Name 1-(2,3-dideoxy-2,3-difluoroarabinofuranosyl)cytosine
Molecular Formula C9H11F2N3O3
Molecular Weight 247.2 g/mol
IUPAC Name 4-amino-1-[(2R,3S,4R,5R)-3,4-difluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Standard InChI InChI=1S/C9H11F2N3O3/c10-6-4(3-15)17-8(7(6)11)14-2-1-5(12)13-9(14)16/h1-2,4,6-8,15H,3H2,(H2,12,13,16)/t4-,6-,7-,8-/m1/s1
Standard InChIKey FTCVKDVKBLADDH-XVFCMESISA-N
Isomeric SMILES C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)F
SMILES C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)F)F
Canonical SMILES C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)F)F
Synonyms 1-(2,3-dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)cytosine
1-(2,3-dideoxy-2,3-difluoroarabinofuranosyl)cytosine
1-DDFAC
PubChem Compound 72264
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator